molecular formula C7H3ClFIO2 B2611682 5-Chloro-4-fluoro-2-iodobenzoic acid CAS No. 1483666-02-9

5-Chloro-4-fluoro-2-iodobenzoic acid

Cat. No. B2611682
CAS RN: 1483666-02-9
M. Wt: 300.45
InChI Key: DAVNMVQPSJBHDX-UHFFFAOYSA-N
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Description

5-Chloro-4-fluoro-2-iodobenzoic acid is a chemical compound with the CAS Number: 1483666-02-9 . It has a molecular weight of 300.46 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3ClFIO2/c8-4-1-3 (7 (11)12)6 (10)2-5 (4)9/h1-2H, (H,11,12) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Heterocyclic Scaffold Synthesis

4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound with similar halogen substitutions, serves as a multireactive building block for heterocyclic oriented synthesis (HOS). It facilitates the preparation of various nitrogenous heterocycles, highlighting the utility of halogenated benzoic acids in synthesizing complex organic structures with potential pharmaceutical applications (Křupková et al., 2013).

Luminescent Properties of Lanthanide Complexes

Halogenated benzoic acids, including 4-iodobenzoate, have been studied for their effects on the luminescent and structural properties of lanthanide complexes. Such research suggests the potential for 5-Chloro-4-fluoro-2-iodobenzoic acid to modify the chemical environment in complexes, affecting their optical properties, which is crucial for developing advanced luminescent materials (Monteiro et al., 2015).

Organic Solar Cells

The modification of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) with halobenzoic acids, including 4-iodobenzoic acid, has significantly enhanced its conductivity. This improvement, achieved through acid-induced phase segregation and conformational change, points towards the application of halogenated benzoic acids in fabricating high-efficiency, ITO-free organic solar cells (Tan et al., 2016).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

5-chloro-4-fluoro-2-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFIO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVNMVQPSJBHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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